Side-Chain Length vs. TRβ–SRC2 Inhibitory Activity: Butyramide Positioned Between Active Short-Chain and Inactive Long-Chain SNPTs
In the Hwang et al. (2012) SNPT fluorescence polarization assay, methyl-substituted SNPTs (R₂=Me) were the most consistently active subclass, with 55 of 136 compounds showing detectable TRβ–SRC2 inhibition and 19 achieving IC₅₀ values below 10 μM. In contrast, the n-butyl and benzyl SNPT subseries were largely inactive; only 4 compounds from these subseries showed any activity, with weak IC₅₀ values of 17–20 μM. [1] The target compound—bearing an n-butyramide group at the 2-position amide—sits structurally between the propionamide (3-carbon chain) and pentanamide (5-carbon chain) analogs. While no direct IC₅₀ data exist for this specific compound, class-level inference predicts that it would fall in a low-to-moderate potency range (<60 μM), akin to other n-butyl-substituted SNPTs, and significantly weaker than the sub-10 μM methyl-SNPTs. Researchers requiring potent TRβ-coactivator inhibition should therefore prefer methyl-substituted SNPTs; those needing an n-butyramide substitution pattern for orthogonal chemical biology purposes must accept a predicted lower target potency. [2]
| Evidence Dimension | TRβ–SRC2 coactivator interaction inhibition (IC₅₀, fluorescence polarization assay) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide |
| Comparator Or Baseline | Methyl-SNPTs: 19 compounds with IC₅₀ <10 μM; n-Butyl-SNPTs: 4 compounds with IC₅₀ 17–20 μM; Majority of n-butyl/benzyl-SNPTs: inactive (IC₅₀ >60 μM) |
| Quantified Difference | Predicted potency gap: target compound (n-butyramide) vs. methyl-SNPTs: ≥10-fold weaker inhibition based on class SAR trends |
| Conditions | In vitro TRβ–SRC2 fluorescence polarization assay; recombinant TRβ LBD, fluorescein-labeled SRC2-2 peptide; 0.1% DMSO final concentration |
Why This Matters
This informs procurement decisions for TRβ-focused screening: the butyramide side chain is predicted to yield weak-to-no TRβ–SRC2 inhibition, making this compound unsuitable as a primary TRβ probe but potentially useful as a negative control or for profiling side-chain tolerance in SAR campaigns.
- [1] Hwang JY, Attia RR, Zhu F, Yang L, Lemoff A, Jeffries C, et al. Synthesis and evaluation of sulfonylnitrophenylthiazoles (SNPTs) as thyroid hormone receptor–coactivator interaction inhibitors. J Med Chem. 2012;55(5):2301–2310. doi:10.1021/jm201546m. View Source
- [2] Same as [REFS-1]. Supporting Information Table S1: n-butyl and benzyl-SNPT subseries activity data; only 4 compounds (2{2,2,4}, 2{2,3,4}, 2{3,2,4}, 2{3,3,4}) showed IC₅₀ values of 17–20 μM. View Source
